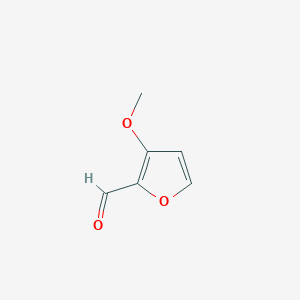
3-Methoxyfuran-2-carbaldehyde
Overview
Description
3-Methoxyfuran-2-carbaldehyde, also known as 3-methoxy-2-furaldehyde, is a chemical compound with the molecular formula C6H6O3 . It has a molecular weight of 126.11 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 229.2°C at 760 mmHg . It is recommended to be stored in an inert atmosphere at 2-8°C . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Interactions
3-Methoxyfuran-2-carbaldehyde is involved in various chemical synthesis processes. For example, it is used in the synthesis of isomeric dibenzofuran carboxaldehydes and β-phenylethylamines, and it exhibits interactions in nucleophilic substitution reactions. These aldehydes play a role in the synthesis of novel compounds, including NBOMe derivatives currently under biological evaluation (Yempala & Cassels, 2017).
Biological and Photophysical Properties
In biological contexts, derivatives of this compound have been identified as natural compounds in plants such as Clausena lansium. These compounds are characterized structurally through methods like NMR, and they contribute to our understanding of natural product chemistry (Fun et al., 2009). Additionally, the photophysical properties of similar molecules, such as 1-methoxypyrene-2-carbaldehyde, have been explored to understand phenomena like excited state intramolecular proton transfer, highlighting their importance in physical chemistry (Yin et al., 2016).
Applications in Sensor Development
Derivatives of this compound, such as Schiff-base receptors, have been developed for the selective detection of metal ions like Al(III). These compounds exhibit significant fluorescence enhancement upon binding with specific ions, demonstrating their potential as efficient sensors in various applications (Fan et al., 2014).
Contributions to Synthetic Chemistry
In synthetic chemistry, furan-2-carbaldehydes, closely related to this compound, are used as C1 building blocks for synthesizing bioactive compounds like quinazolin-4(3H)-ones. These processes involve innovative techniques such as ligand-free photocatalytic C–C bond cleavage, demonstrating the utility of these aldehydes in green chemistry (Yu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-methoxyfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFRUHCNVKRDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2648072.png)

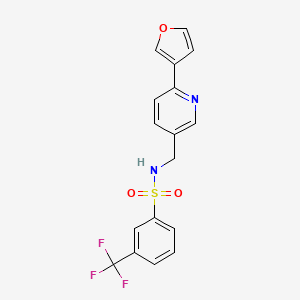
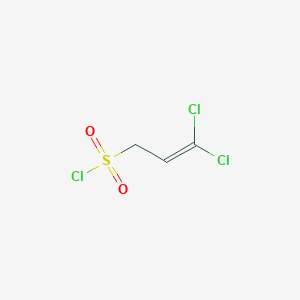
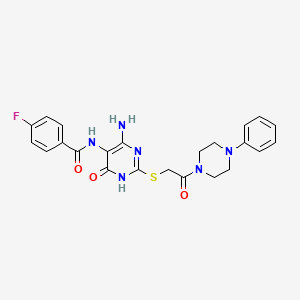
![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)
![Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride](/img/structure/B2648079.png)
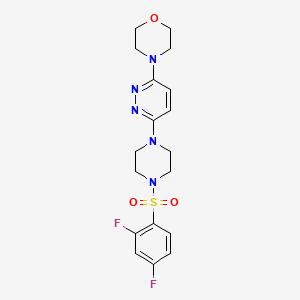

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2648084.png)
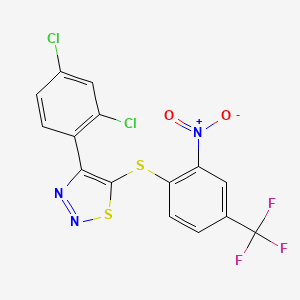
![5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2648087.png)
amino]thiophene-2-carboxamide](/img/structure/B2648089.png)
![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)